

# Introduction: A Pivotal Building Block in Modern Chemistry

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## Compound of Interest

Compound Name:	5-Bromo-2-methyl-3-(trifluoromethyl)pyridine
Cat. No.:	B1377891

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**5-Bromo-2-methyl-3-(trifluoromethyl)pyridine**, identified by its CAS Number 1211526-51-0, is a halogenated and trifluoromethylated pyridine derivative that has emerged as a significant building block in the fields of medicinal chemistry and materials science.<sup>[1][2]</sup> The strategic placement of its functional groups—a reactive bromine atom, a methyl group, and an electron-withdrawing trifluoromethyl group—on the pyridine scaffold imparts a unique combination of steric and electronic properties. This molecular architecture makes it an invaluable synthon for introducing the trifluoromethylpyridine motif, a privileged structure in numerous biologically active compounds.<sup>[3][4][5]</sup>

The trifluoromethyl (CF<sub>3</sub>) group is particularly noteworthy; its high electronegativity, metabolic stability, and lipophilicity can dramatically enhance the pharmacokinetic and pharmacodynamic profiles of drug candidates, improving properties such as membrane permeability, binding affinity, and resistance to metabolic degradation.<sup>[5]</sup> This guide provides a comprehensive overview of **5-Bromo-2-methyl-3-(trifluoromethyl)pyridine**, detailing its chemical properties, synthesis, reactivity, applications, and safety protocols for researchers, scientists, and professionals in drug development.

## Physicochemical and Spectroscopic Profile

Understanding the fundamental properties of a chemical intermediate is paramount for its effective use in synthesis and process development.

## Core Properties

The key physicochemical properties of **5-Bromo-2-methyl-3-(trifluoromethyl)pyridine** are summarized below.

Property	Value	Source(s)
CAS Number	1211526-51-0	<a href="#">[1]</a>
Molecular Formula	C <sub>7</sub> H <sub>5</sub> BrF <sub>3</sub> N	<a href="#">[1]</a>
Molecular Weight	240.02 g/mol	<a href="#">[1]</a>
IUPAC Name	5-bromo-2-methyl-3-(trifluoromethyl)pyridine	<a href="#">[1]</a>
Appearance	Colorless to yellow to brown liquid	
InChI Key	BMJHZCUPYJAGGV-UHFFFAOYSA-N	<a href="#">[1]</a>
Purity	Typically ≥95-97%	<a href="#">[2]</a>
Storage Conditions	Store in refrigerator	

## Spectroscopic Characterization

While specific spectra are proprietary to suppliers, the expected spectroscopic signatures are critical for structural verification.[\[6\]](#)

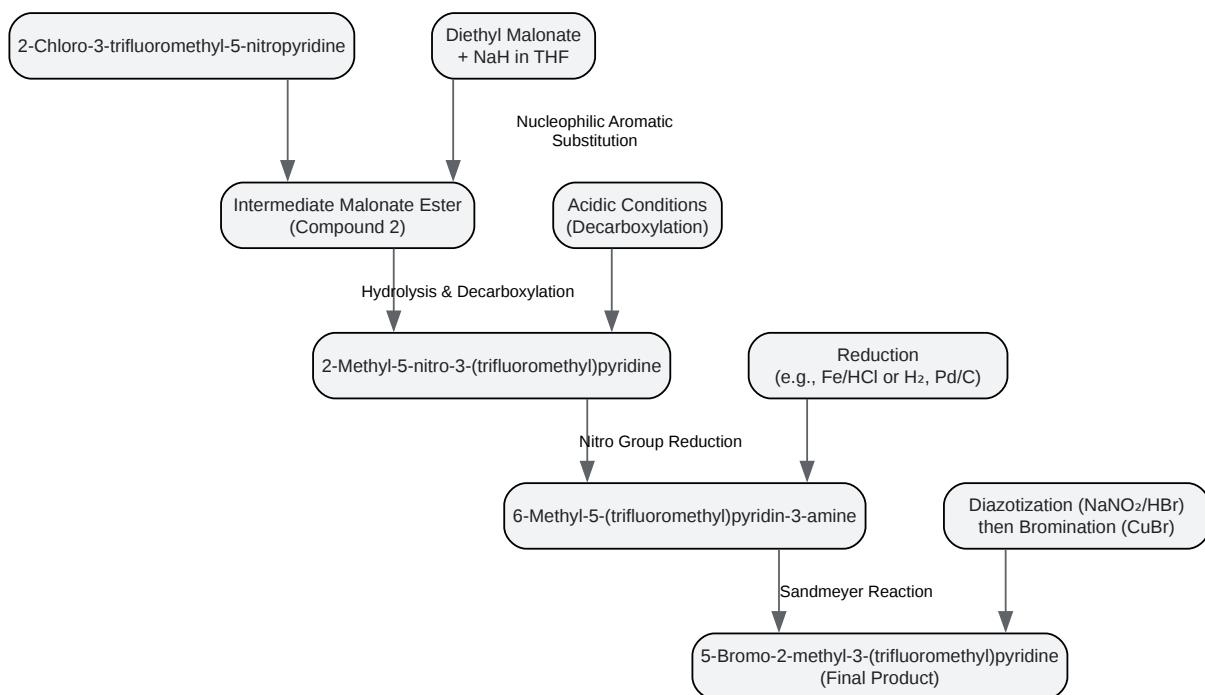
- <sup>1</sup>H NMR: The proton NMR spectrum is expected to show two distinct signals in the aromatic region corresponding to the two protons on the pyridine ring, and a singlet in the aliphatic region for the methyl (CH<sub>3</sub>) group protons.
- <sup>13</sup>C NMR: The carbon NMR will display seven signals, including those for the five carbons of the pyridine ring (two of which are quaternary), one for the methyl carbon, and one for the trifluoromethyl carbon, which will exhibit splitting due to carbon-fluorine coupling.
- <sup>19</sup>F NMR: The fluorine NMR is a powerful tool for confirming the presence of the CF<sub>3</sub> group. It will show a singlet, as all three fluorine atoms are chemically equivalent.[\[7\]](#)

- Mass Spectrometry (MS): The mass spectrum will show a characteristic isotopic pattern for the molecular ion  $[M]^+$  and  $[M+2]^+$  due to the presence of the bromine atom ( $^{79}\text{Br}$  and  $^{81}\text{Br}$  in approximately a 1:1 ratio).

## Synthesis and Mechanistic Considerations

The synthesis of **5-Bromo-2-methyl-3-(trifluoromethyl)pyridine** is a multi-step process that requires careful control of reaction conditions. A synthetic route disclosed in patent literature provides a robust and scalable method.<sup>[8]</sup> This approach highlights fundamental organic transformations crucial for heterocyclic chemistry.

## Workflow of a Patented Synthetic Route



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*Patented multi-step synthesis of the target compound.*

## Detailed Experimental Protocol

The following protocol is adapted from patent CN109232399B and serves as an illustrative guide.<sup>[8]</sup> Researchers must perform their own risk assessment and optimization.

### Step 1: Synthesis of 2-(5-nitro-3-(trifluoromethyl)pyridin-2-yl)malonate (Compound 2)

- **Rationale:** This step involves a nucleophilic aromatic substitution (SNAr). The strong electron-withdrawing nitro and trifluoromethyl groups activate the pyridine ring, making the chlorine at the C2 position an excellent leaving group. Sodium hydride (NaH), a strong non-nucleophilic base, deprotonates diethyl malonate to form a carbanion, which acts as the nucleophile.
- **Procedure:**
  - To a solution of diethyl malonate (1.0-1.4 equivalents) in an anhydrous organic solvent such as tetrahydrofuran (THF), add sodium hydride (1.0-2.0 equivalents) portion-wise at 0°C under an inert atmosphere (e.g., nitrogen or argon).
  - Stir the mixture for 30-60 minutes to ensure complete formation of the enolate.
  - Slowly add a solution of 2-chloro-3-trifluoromethyl-5-nitropyridine (1.0 equivalent) in THF.
  - Allow the reaction to warm to room temperature (10-25°C) and stir for 16-24 hours.
  - Quench the reaction carefully with water, and extract the product with an organic solvent like ethyl acetate.
  - Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude malonate ester intermediate.

### Step 2: Synthesis of 2-Methyl-5-nitro-3-(trifluoromethyl)pyridine

- **Rationale:** This is an acid-catalyzed hydrolysis of the malonate ester followed by decarboxylation. Heating in an acidic medium cleaves the ester groups and the resulting malonic acid derivative readily loses CO<sub>2</sub> to form the methyl group at the C2 position.

- Procedure:
  - Dissolve the crude intermediate from Step 1 in a mixture of acetic acid and a strong acid like sulfuric acid.
  - Heat the mixture to reflux (e.g., 120°C) for 2-4 hours until TLC or LC-MS analysis indicates complete conversion.
  - Cool the reaction mixture, neutralize with a base (e.g., NaOH solution), and extract the product with an organic solvent.
  - Dry and concentrate the organic phase to obtain the crude product, which can be purified by distillation or column chromatography.

#### Step 3: Synthesis of 6-Methyl-5-(trifluoromethyl)pyridin-3-amine

- Rationale: This step is a standard reduction of an aromatic nitro group to an amine. Common methods include catalytic hydrogenation ( $H_2$  over Pd/C) or using a metal in acidic media (e.g., iron powder in acetic acid or HCl).
- Procedure:
  - Dissolve 2-methyl-5-nitro-3-(trifluoromethyl)pyridine in a suitable solvent (e.g., ethanol, ethyl acetate).
  - Add a reducing agent, such as iron powder and a catalytic amount of ammonium chloride in water, or perform catalytic hydrogenation.
  - Heat the reaction as needed (e.g., 60-80°C) and monitor for completion.
  - Upon completion, filter off the solid catalyst/reagents and concentrate the filtrate.
  - Purify the resulting amine, typically by extraction and crystallization or column chromatography.

#### Step 4: Synthesis of **5-Bromo-2-methyl-3-(trifluoromethyl)pyridine**

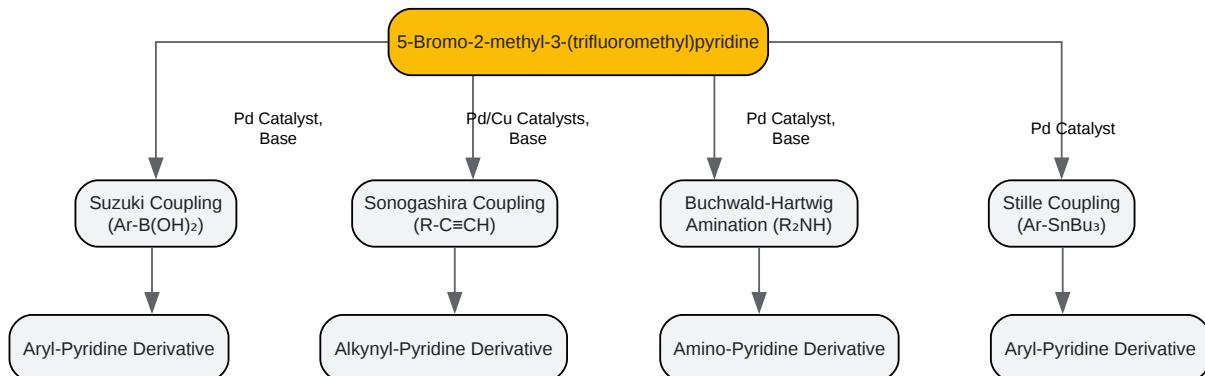
- Rationale: This is a classic Sandmeyer reaction. The primary aromatic amine is converted into a diazonium salt using sodium nitrite in a strong acid (HBr provides both the acid and the bromide nucleophile). The diazonium salt is then displaced by bromide, often catalyzed by copper(I) bromide (CuBr).
- Procedure:
  - Dissolve the amine from Step 3 in an aqueous solution of hydrobromic acid (HBr) at low temperature (0-5°C).
  - Slowly add an aqueous solution of sodium nitrite ( $\text{NaNO}_2$ ) while maintaining the low temperature to form the diazonium salt.
  - In a separate flask, prepare a solution or suspension of copper(I) bromide in HBr.
  - Slowly add the cold diazonium salt solution to the CuBr solution. Effervescence ( $\text{N}_2$  gas) will be observed.
  - Allow the reaction to stir and warm to room temperature.
  - Extract the final product with an organic solvent, wash, dry, and purify by distillation or column chromatography to yield **5-Bromo-2-methyl-3-(trifluoromethyl)pyridine**.

## Reactivity and Applications in Drug Discovery

The utility of **5-Bromo-2-methyl-3-(trifluoromethyl)pyridine** lies in its predictable reactivity, enabling its incorporation into more complex molecules.

## Key Chemical Transformations

The bromine atom at the C5 position is the primary handle for functionalization, most commonly through metal-catalyzed cross-coupling reactions.



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*Common cross-coupling reactions utilizing the bromo group.*

These transformations, particularly the Suzuki coupling, are workhorses in pharmaceutical chemistry for constructing carbon-carbon bonds and assembling complex molecular scaffolds.  
[9]

## Role as a Pharmaceutical Intermediate

The primary application highlighted in the literature for this compound is as a key intermediate in the synthesis of novel therapeutics.[8] Specifically, it is used to prepare drugs that act as inhibitors of the Transient Receptor Potential AI (TRPA1) ion channel.[8]

- TRPA1 Inhibition: The TRPA1 channel is a non-selective cation channel present in sensory neurons that is associated with human pain sensation, particularly inflammatory and neuropathic pain.[8]
- Therapeutic Potential: By inhibiting TRPA1, molecules derived from **5-Bromo-2-methyl-3-(trifluoromethyl)pyridine** have potential applications in treating pain and certain respiratory diseases.[8] The trifluoromethylpyridine core serves as a rigid scaffold to correctly orient other functional groups for optimal binding to the target protein.

## Safety, Handling, and Storage

As with any active chemical reagent, proper handling and storage are crucial to ensure laboratory safety. The information below is a summary and should be supplemented by a full review of the Safety Data Sheet (SDS) from the supplier.[\[10\]](#)

Category	Guideline	Source(s)
Pictograms	Warning	<a href="#">[1]</a>
Hazard Statements	H302: Harmful if swallowed.H315: Causes skin irritation.H319/H320: Causes serious eye irritation.H335: May cause respiratory irritation.	<a href="#">[1]</a> <a href="#">[10]</a>
Precautionary Statements	P261: Avoid breathing mist/vapours/spray.P280: Wear protective gloves/protective clothing/eye protection/face protection.P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor if you feel unwell.P302+P352: IF ON SKIN: Wash with plenty of soap and water.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.	<a href="#">[1]</a> <a href="#">[10]</a>
Personal Protective Equipment (PPE)	Chemical safety goggles, face shield, protective gloves (e.g., nitrile), and lab coat. Use in a well-ventilated chemical fume hood.	<a href="#">[10]</a> <a href="#">[11]</a>

Handling	Avoid all personal contact, including inhalation. Keep containers securely sealed when not in use. Wash hands thoroughly after handling.	[10]
Storage	Store in a cool, well-ventilated place. Keep container tightly closed. Recommended storage is in a refrigerator.	[12]
Spill Management	Absorb spill with sand, earth, or other inert material. Place in a suitable, labeled container for waste disposal. Prevent spillage from entering drains or waterways.	[10]

## Conclusion

**5-Bromo-2-methyl-3-(trifluoromethyl)pyridine** is more than just a chemical intermediate; it is an enabling tool for innovation in drug discovery. Its well-defined physicochemical properties, established synthetic pathways, and versatile reactivity make it a valuable asset for medicinal chemists. The demonstrated application in the synthesis of TRPA1 inhibitors for pain and respiratory conditions underscores its importance and potential. As the demand for sophisticated, fluorinated heterocyclic scaffolds continues to grow, the role of **5-Bromo-2-methyl-3-(trifluoromethyl)pyridine** in advancing pharmaceutical research is set to expand.

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